molecular formula C14H17NO B1274983 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 590348-82-6

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1274983
CAS No.: 590348-82-6
M. Wt: 215.29 g/mol
InChI Key: SREGXHVERAMDQR-UHFFFAOYSA-N
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Description

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a tert-butyl group at the second position, a methyl group at the seventh position, and an aldehyde group at the third position of the indole ring.

Preparation Methods

The synthesis of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of the indole ring through electrophilic substitution reactions. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .

Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. These methods often require the use of catalysts and specific reaction conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9-6-5-7-10-11(8-16)13(14(2,3)4)15-12(9)10/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREGXHVERAMDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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